REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[C:10]([Br:11])=[CH:9][S:8][C:7]=1[CH:12]=O)=O)C.[NH2:14][NH2:15].O>CCO>[Br:11][C:10]1[C:6]2[C:4](=[O:3])[NH:15][N:14]=[CH:12][C:7]=2[S:8][CH:9]=1 |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=C(SC=C1Br)C=O
|
Name
|
|
Quantity
|
0.27 g
|
Type
|
reactant
|
Smiles
|
NN.O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
precipitate formed
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CSC=2C=NNC(C21)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g | |
YIELD: PERCENTYIELD | 23% | |
YIELD: CALCULATEDPERCENTYIELD | 22.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |